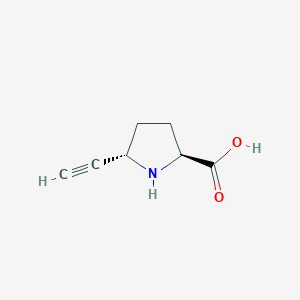
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S,S)-EtP and has a molecular formula of C7H9NO2.
Mecanismo De Acción
The mechanism of action of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a GABA receptor agonist. GABA is a neurotransmitter that plays a crucial role in the central nervous system. By acting as a GABA receptor agonist, (S,S)-EtP can enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid have been extensively studied. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. In addition, (S,S)-EtP has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is its potential applications in various fields such as medicinal chemistry. However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid. One of the major future directions is the continued study of its potential applications in medicinal chemistry. In addition, there is a need for further research on the mechanism of action of (S,S)-EtP to fully understand its biochemical and physiological effects. Another future direction is the development of new synthesis methods that can overcome the limitations of the current methods. Finally, there is a need for further research on the potential side effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid to ensure its safety for use in various fields.
Métodos De Síntesis
The synthesis of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the asymmetric synthesis of (S,S)-EtP using chiral auxiliary. This method involves the use of chiral auxiliaries such as diethyl tartrate to obtain the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction between 5-iodo-2-pyrrolidone and ethynylmagnesium bromide.
Aplicaciones Científicas De Investigación
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major scientific research applications of (S,S)-EtP is in the field of medicinal chemistry. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties.
Propiedades
Número CAS |
138957-98-9 |
|---|---|
Nombre del producto |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
JWOHRHJMTNGZBX-RITPCOANSA-N |
SMILES isomérico |
C#C[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
C#CC1CCC(N1)C(=O)O |
SMILES canónico |
C#CC1CCC(N1)C(=O)O |
Sinónimos |
D-Proline, 5-ethynyl-, (5R)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
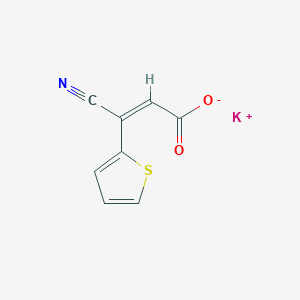
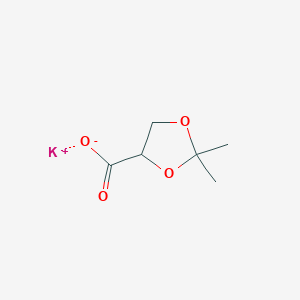


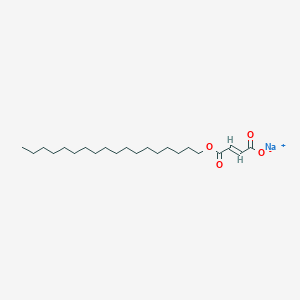
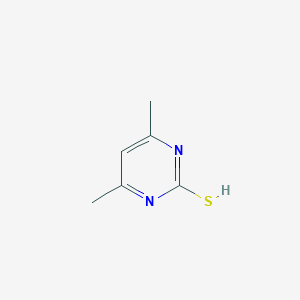
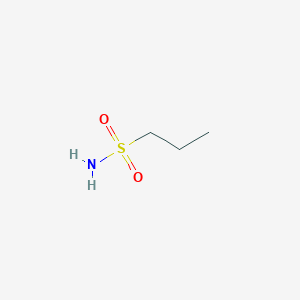
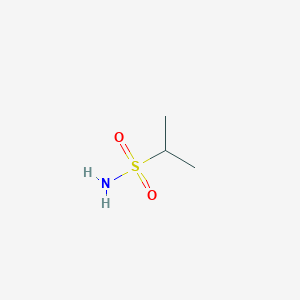

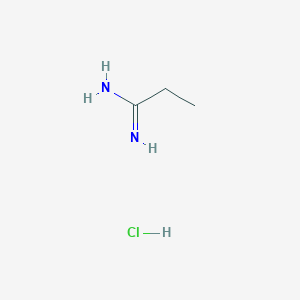

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
